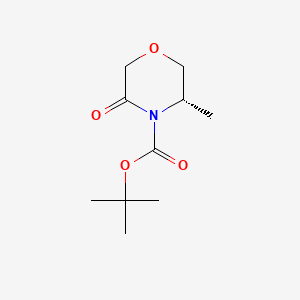
Potassium (R)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ®-3-hydroxybutanoate is a potassium salt of ®-3-hydroxybutanoic acid, a naturally occurring compound in the human body It is a key intermediate in the metabolism of fatty acids and is involved in the production of ketone bodies during periods of low carbohydrate intake or fasting
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium ®-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ®-3-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of Potassium ®-3-hydroxybutanoate often involves the fermentation of glucose or other carbohydrates by specific strains of bacteria. The resulting ®-3-hydroxybutanoic acid is then neutralized with potassium hydroxide to form the potassium salt. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium ®-3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium ®-3-hydroxybutanoate can be oxidized to acetoacetate using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to ®-1,3-butanediol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form various derivatives.
Major Products Formed:
Oxidation: Acetoacetate
Reduction: ®-1,3-butanediol
Substitution: Various substituted butanoates
Applications De Recherche Scientifique
Potassium ®-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and metabolic disorders.
Industry: Potassium ®-3-hydroxybutanoate is used in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of Potassium ®-3-hydroxybutanoate involves its conversion to ®-3-hydroxybutanoic acid in the body. This acid is then metabolized to acetoacetate and beta-hydroxybutyrate, which serve as alternative energy sources during periods of low carbohydrate intake. The compound interacts with various enzymes and transporters involved in ketone body metabolism, influencing energy production and cellular functions.
Comparaison Avec Des Composés Similaires
Potassium ®-3-hydroxybutanoate is unique compared to other similar compounds due to its specific stereochemistry and metabolic role. Similar compounds include:
Sodium ®-3-hydroxybutanoate: Similar in structure but with sodium instead of potassium.
Potassium (S)-3-hydroxybutanoate: The enantiomer of Potassium ®-3-hydroxybutanoate.
Potassium acetoacetate: Another ketone body salt with different metabolic pathways.
Potassium ®-3-hydroxybutanoate stands out due to its specific interactions with metabolic enzymes and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C4H7KO3 |
|---|---|
Poids moléculaire |
142.19 g/mol |
Nom IUPAC |
potassium;(3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
Clé InChI |
CINYGFCEISABSR-AENDTGMFSA-M |
SMILES isomérique |
C[C@H](CC(=O)[O-])O.[K+] |
SMILES canonique |
CC(CC(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


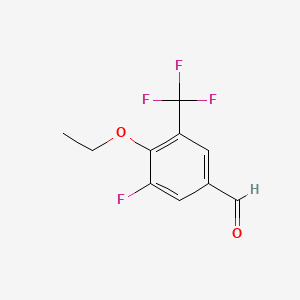
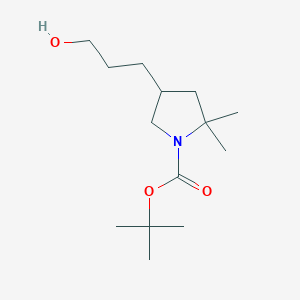

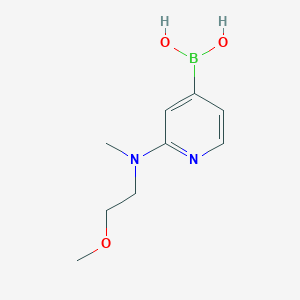


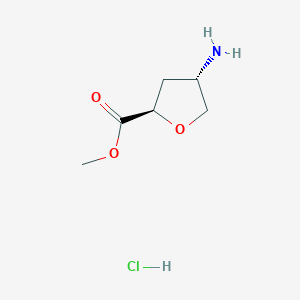

![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
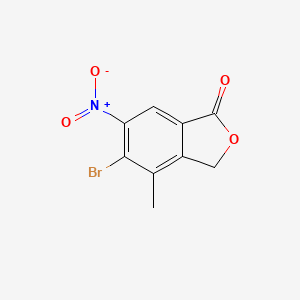
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)
